

stability and storage conditions for 1-isopropylpiperazine

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Compound of Interest

Compound Name: Isopropylpiperazine

Cat. No.: B163126

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An In-depth Technical Guide to the Stability and Storage of 1-Isopropylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for 1-isopropylpiperazine (CAS: 4318-42-7), a versatile intermediate in the pharmaceutical and agrochemical industries.^{[1][2]} Adherence to proper handling and storage protocols is critical to ensure the compound's purity, integrity, and shelf-life for research and development applications.

Chemical and Physical Properties

1-Isopropylpiperazine is a cyclic diamine that typically presents as a colorless to pale yellow liquid.^{[1][2][3]} Its key physical and chemical properties are summarized in the table below, compiled from various supplier safety data sheets and chemical databases.

Property	Value	Reference(s)
CAS Number	4318-42-7	[1][2][3][4][5][6][7]
Molecular Formula	C ₇ H ₁₆ N ₂	[1][2][3][4][7]
Molecular Weight	128.22 g/mol	[1][2][3][4][7]
Appearance	Colorless to light orange to yellow clear liquid	[1]
Boiling Point	178 - 181 °C	[1][2][3][5][8]
Density	0.896 - 0.9 g/cm ³	[1][4][5][8]
Flash Point	54.4 °C (129.9 °F) - closed cup	[5]
Refractive Index	n _{20/D} 1.4710	[2][3][8]
Water Solubility	Slightly soluble	[2][3]
pKa	9.23 ± 0.10 (Predicted)	[2][3]

Stability Profile

1-Isopropylpiperazine is generally stable under recommended storage and handling conditions.[5][6][9] However, its chemical integrity can be compromised by exposure to certain environmental factors and incompatible materials.

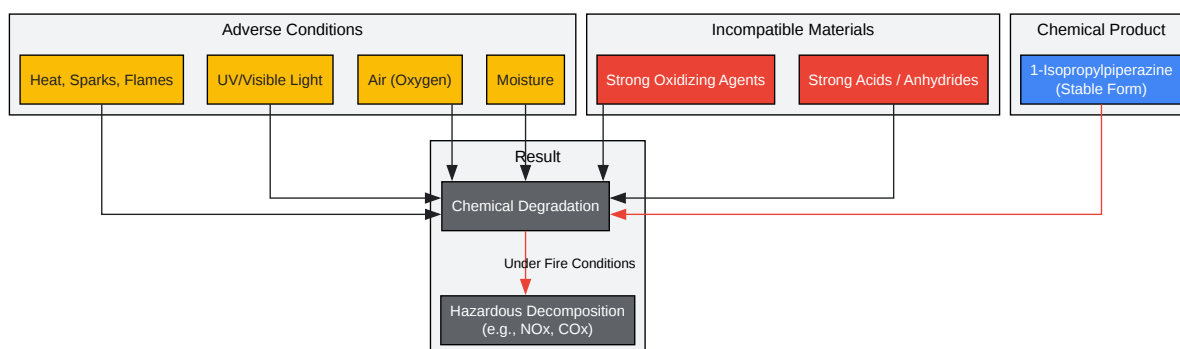
Key Factors Influencing Stability:

- **Heat and Ignition Sources:** The compound is a flammable liquid and vapor.[5] Exposure to heat, sparks, open flames, and hot surfaces should be strictly avoided.[5][6]
- **Light:** Some sources recommend keeping the compound in a dark place, suggesting potential light sensitivity.[2][3][9]
- **Air and Moisture:** It is advised to store **1-isopropylpiperazine** under an inert atmosphere and protect it from moisture, which could indicate potential for oxidative degradation or hygroscopicity.[3][9]

- Incompatible Materials: Contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides can lead to vigorous reactions and decomposition.[5][6]

Hazardous Decomposition: In the event of a fire or thermal decomposition, 1-**isopropylpiperazine** can release hazardous products, including nitrogen oxides (NO_x) and carbon oxides (CO, CO₂).[5][6]

While specific degradation pathways for 1-**isopropylpiperazine** are not extensively documented in public literature, studies on the parent compound, piperazine, show that thermal degradation can proceed through ring-opening substitution reactions, while oxidative degradation can be catalyzed by metals like copper.[10]



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Caption: Factors leading to the degradation of 1-**isopropylpiperazine**.

Storage and Handling Recommendations

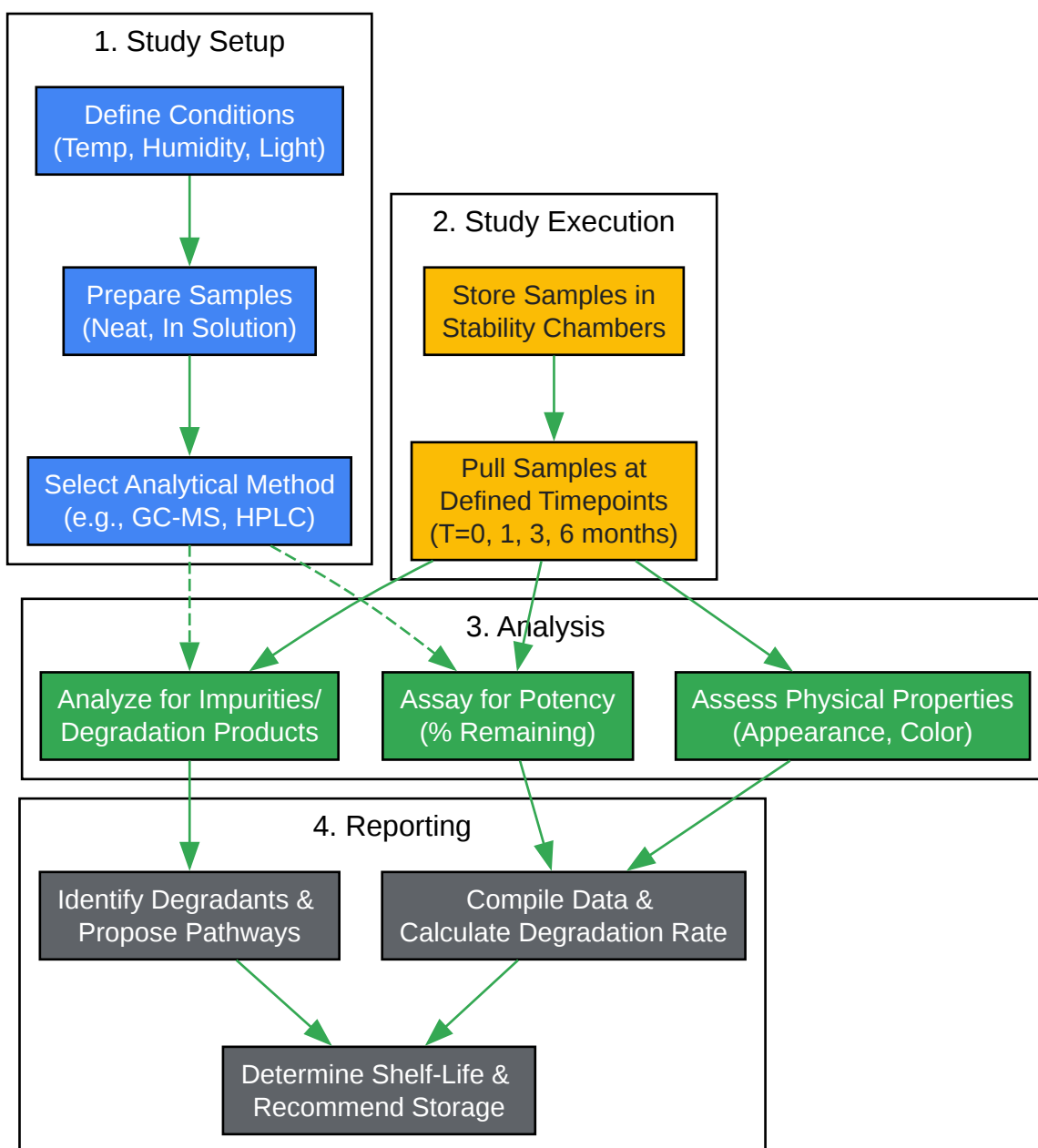
To maintain the quality and safety of 1-**isopropylpiperazine**, the following storage and handling procedures are recommended:

- Temperature: Store at ambient or room temperature in a cool place.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- Atmosphere: Keep the container tightly sealed and, for long-term storage, consider storing under an inert gas like argon or nitrogen.[\[2\]](#)[\[3\]](#)[\[9\]](#)
- Ventilation: Ensure storage and handling occur in a well-ventilated area.[\[4\]](#)[\[9\]](#)
- Container: Use the original, tightly sealed container.
- Security: For safety and regulatory compliance, store in a locked-up area.[\[9\]](#)

Experimental Protocols for Stability Assessment

While specific published stability studies for **1-isopropylpiperazine** are scarce, a generalized protocol for assessing the stability of chemical intermediates is provided below. This workflow can be adapted by researchers to evaluate the compound under specific conditions relevant to their application.

General Workflow for Stability Testing



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Caption: General experimental workflow for chemical stability testing.

Protocol: Accelerated Stability Study

Objective: To determine the stability of **1-isopropylpiperazine** under accelerated thermal and humidity conditions to predict its long-term shelf-life.

Materials & Equipment:

- **1-Isopropylpiperazine** (purity $\geq 97\%$)[8]
- Vials (e.g., 2 mL amber glass with PTFE-lined caps)
- Stability chamber capable of maintaining $40\text{ }^{\circ}\text{C} \pm 2\text{ }^{\circ}\text{C}$ and $75\% \text{ RH} \pm 5\% \text{ RH}$
- Analytical balance
- Gas Chromatograph with Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV, MS)

Methodology:

- Sample Preparation (Timepoint T=0):
 - Accurately weigh approximately 10-20 mg of **1-isopropylpiperazine** into several labeled amber glass vials.
 - For solution stability, prepare a stock solution (e.g., 1 mg/mL) in a relevant solvent (e.g., acetonitrile or methanol) and aliquot into vials.
 - Tightly cap all vials. Some vials may be purged with an inert gas before sealing to test the impact of oxygen.
- Initial Analysis (T=0):
 - Analyze three of the prepared samples immediately to establish the initial purity and impurity profile.
 - Using a validated GC-MS or HPLC method, determine the peak area of **1-isopropylpiperazine**. The average of these initial measurements serves as the 100% reference.
 - Record the physical appearance (e.g., color, clarity) of the material.
- Storage:

- Place the remaining vials into the stability chamber set to 40 °C / 75% RH.
- Timepoint Analysis:
 - At predetermined intervals (e.g., 1, 3, and 6 months), remove a set of three vials from the chamber.
 - Allow the vials to equilibrate to room temperature.
 - Analyze the samples using the same analytical method as in step 2.
- Data Analysis:
 - Assay: Calculate the percentage of **1-isopropylpiperazine** remaining at each timepoint relative to the T=0 average.
 - Impurities: Identify and quantify any new peaks that appear in the chromatogram, which are potential degradation products.
 - Mass Balance: Sum the assay value and the total percentage of impurities. A significant deviation from 100% may indicate the formation of non-chromatographically active or volatile degradants.
 - Physical Appearance: Note any changes in color or clarity.

Acceptance Criteria (Example):

- Assay: $\geq 98.0\%$ of the initial value.
- Total Impurities: $\leq 2.0\%$.
- Appearance: No significant change in color.

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